molecular formula C10H16N4 B13310818 1-[(Pyrimidin-5-yl)methyl]-1,4-diazepane

1-[(Pyrimidin-5-yl)methyl]-1,4-diazepane

Cat. No.: B13310818
M. Wt: 192.26 g/mol
InChI Key: ROERUZBVWUOEMY-UHFFFAOYSA-N
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Description

1-[(Pyrimidin-5-yl)methyl]-1,4-diazepane is a heterocyclic compound that features a pyrimidine ring attached to a diazepane ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Pyrimidin-5-yl)methyl]-1,4-diazepane typically involves the reaction of pyrimidine derivatives with diazepane under specific conditions. One common method includes the use of a nucleophilic substitution reaction where a pyrimidine derivative reacts with a diazepane derivative in the presence of a base such as sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and yield, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

1-[(Pyrimidin-5-yl)methyl]-1,4-diazepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce reduced diazepane derivatives .

Scientific Research Applications

1-[(Pyrimidin-5-yl)methyl]-1,4-diazepane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(Pyrimidin-5-yl)methyl]-1,4-diazepane involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.

    Triazolo[1,5-a]pyrimidine: Known for its anticancer properties and used in medicinal chemistry.

    Pyrimido[1,2-a]benzimidazole: Explored for its pharmacological use and biological activity.

Uniqueness

1-[(Pyrimidin-5-yl)methyl]-1,4-diazepane is unique due to its specific combination of a pyrimidine ring and a diazepane ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

1-(pyrimidin-5-ylmethyl)-1,4-diazepane

InChI

InChI=1S/C10H16N4/c1-2-11-3-5-14(4-1)8-10-6-12-9-13-7-10/h6-7,9,11H,1-5,8H2

InChI Key

ROERUZBVWUOEMY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)CC2=CN=CN=C2

Origin of Product

United States

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